7-Bromo-2-chloroquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical Synthesis and Applied Sciences
The quinoline scaffold, a bicyclic heterocyclic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a structure of paramount importance in the fields of medicinal and industrial chemistry. mdpi.comresearchgate.net First isolated from coal tar in 1834, this nitrogen-containing heterocycle has become a fundamental building block in the development of novel therapeutic agents and functional materials. mdpi.com Its widespread significance stems from its versatile and readily modifiable structure, which allows for the synthesis of a vast array of derivatives with diverse properties. mdpi.comresearchgate.net
In the realm of applied sciences, quinoline derivatives are recognized for their broad spectrum of pharmacological activities. nih.gov They form the core of numerous synthetic compounds and are integral to many marketed drugs. researchgate.netnih.govrsc.org The therapeutic potential of the quinoline motif is extensive, with derivatives exhibiting properties such as:
Anticancer researchgate.netrsc.orgnih.gov
Antibacterial mdpi.comscholarsresearchlibrary.com
Antiviral smolecule.comdakenchem.com
Anti-inflammatory mdpi.comnih.gov
Anticonvulsant nih.gov
Antioxidant nih.gov
Beyond medicine, the quinoline skeleton is a key component in the creation of various industrial products, including catalysts, polymers, dyes, corrosion inhibitors, and preservatives. scholarsresearchlibrary.comdakenchem.comdakenchem.com This wide range of applications underscores the quinoline scaffold's status as a privileged structure in modern chemical research and development. rsc.orgbohrium.com
Academic Context of Halogenated Quinoline Derivatives, with Emphasis on 7-Bromo-2-chloroquinoline
Among the numerous derivatives of quinoline, halogenated quinolines represent a particularly important class of compounds for synthetic and medicinal chemists. The introduction of halogen atoms—such as bromine, chlorine, and fluorine—onto the quinoline ring significantly influences the molecule's electronic properties, reactivity, and biological activity. indiamart.com These halogen substituents can enhance the binding affinity of the molecule to biological targets and improve its bioavailability, making them crucial in drug design. dakenchem.comindiamart.com Furthermore, the halogens act as versatile synthetic "handles," enabling a wide range of chemical modifications through reactions like nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling. smolecule.com
Within this context, this compound emerges as a compound of significant academic interest. smolecule.com Its structure is characterized by the specific placement of a bromine atom at the 7-position and a chlorine atom at the 2-position of the quinoline core. This distinct substitution pattern governs its unique reactivity compared to other halogenated quinolines. smolecule.com
This compound is primarily valued as a versatile building block in organic synthesis. smolecule.com Researchers utilize it as an intermediate to construct more complex and novel quinoline derivatives. smolecule.com Its chemical behavior, influenced by the two different halogen atoms, allows for selective and stepwise functionalization. This makes it an ideal substrate for developing new synthetic methodologies and for studying the mechanisms of reactions involving halogenated heterocycles. smolecule.com The strategic positioning of the bromo and chloro groups facilitates the synthesis of compounds with potential applications in medicinal chemistry and materials science. smolecule.com
Chemical and Physical Properties of this compound
The fundamental properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 99455-15-9 | smolecule.combiosynce.comsigmaaldrich.com |
| Molecular Formula | C₉H₅BrClN | smolecule.comindiamart.comsigmaaldrich.com |
| Molecular Weight | 242.50 g/mol | smolecule.comsigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| Boiling Point | 325.7 ± 22.0 °C | biosynce.com |
| Density | 1.673 ± 0.06 g/cm³ | biosynce.com |
Spectroscopic and Structural Data
Detailed identifiers for this compound are provided for structural elucidation and database referencing.
| Identifier | String | Source |
| IUPAC Name | This compound | smolecule.com |
| SMILES | C1=CC(=CC2=C1C=CC(=N2)Cl)Br | smolecule.com |
| InChI | 1S/C9H5BrClN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | smolecule.comsigmaaldrich.com |
| InChI Key | MOEWRAKNXMILKB-UHFFFAOYSA-N | smolecule.comsigmaaldrich.com |
Research Findings on this compound
The utility of this compound in research is primarily centered on its role as a reactive intermediate. The presence of two distinct halogen atoms at positions 2 and 7 allows for selective chemical transformations.
Reactivity and Synthetic Applications:
Nucleophilic Substitution: The chlorine atom at the 2-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. smolecule.com
Cross-Coupling Reactions: The bromine atom at the 7-position can readily participate in transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, to form new carbon-carbon bonds. smolecule.com This enables the elaboration of the quinoline core, building more complex molecular architectures.
Intermediate for Bioactive Molecules: Due to its reactivity, this compound serves as a key starting material for the synthesis of novel compounds with potential therapeutic benefits. smolecule.com It is a building block for creating libraries of quinoline derivatives that can be screened for various biological activities, including anticancer and antimicrobial properties. smolecule.com
Methodology Development: Researchers use this compound to explore and develop new catalytic systems and synthetic methods. smolecule.com Its defined structure and reactivity make it an excellent model for studying the intricacies of halogen bonding and the mechanisms of organometallic catalysis. smolecule.comacs.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-bromo-2-chloroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClN/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEWRAKNXMILKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20557561 | |
| Record name | 7-Bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99455-15-9 | |
| Record name | 7-Bromo-2-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20557561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Bromo-2-chloroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 7 Bromo 2 Chloroquinoline
Precursor Synthesis and Routes to 7-Bromo-2-chloroquinoline
The synthesis of this compound is efficiently achieved from its corresponding quinolinone precursor. A primary and effective method involves the treatment of 7-bromoquinolin-2(1H)-one with a chlorinating agent.
A reported synthesis details the reaction of 7-bromoquinolin-2(1H)-one with phosphorous oxychloride (POCl₃) to yield this compound. researchgate.net This transformation, a common strategy for converting quinolinones and pyridones to their chloro-derivatives, resulted in a high yield of 91%. researchgate.net The starting material, 7-bromoquinolin-2(1H)-one, can be prepared through specific bromination procedures of quinolin-2(1H)-one. researchgate.net
| Precursor | Reagent | Product | Yield | Reference |
| 7-bromoquinolin-2(1H)-one | Phosphorous oxychloride (POCl₃) | This compound | 91% | researchgate.net |
Advanced Derivatization Strategies Utilizing this compound
The dual halogen substitution on the quinoline (B57606) core of this compound provides two distinct reactive sites, enabling a wide range of functionalization strategies. The differing reactivity of the chlorine at the C-2 position and the bromine at the C-7 position allows for selective and sequential chemical modifications.
Nucleophilic Substitution Reactions in this compound Functionalization
The 2-chloro substituent on the quinoline ring is particularly susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing effect of the ring nitrogen. A variety of nucleophiles can be employed to displace the chloride, leading to a diverse array of 2-substituted quinoline derivatives. For instance, reactions with alkoxides, such as sodium alkoxide, can be used to introduce alkoxy groups at the C-2 position. researchgate.net Similarly, amines and other nitrogen-based nucleophiles can be used to form C-N bonds, a common strategy in the synthesis of biologically active molecules. smolecule.com
The bromine atom at the C-7 position is generally less reactive towards nucleophilic substitution compared to the chlorine at the C-2 position under typical SNAr conditions. This differential reactivity allows for selective functionalization at the C-2 position while leaving the C-7 bromine intact for subsequent transformations. researchgate.net
Metal-Catalyzed Cross-Coupling Methodologies for Quinoline-Based Architectures (e.g., Suzuki Cross-Coupling)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. The Suzuki-Miyaura cross-coupling, which couples an organoboron reagent with a halide, is particularly noteworthy.
In the context of dihalogenated quinolines, the carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond. Consequently, Suzuki-Miyaura coupling on this compound can be selectively performed at the C-7 position by reacting it with an arylboronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂. researchgate.net This allows for the introduction of aryl or heteroaryl substituents at this position, yielding 7-aryl-2-chloroquinolines. These products can then undergo further functionalization at the C-2 position via nucleophilic substitution or another cross-coupling reaction. researchgate.net
| Reaction Type | Position | Catalyst System (Example) | Coupling Partner (Example) | Product Type | Reference |
| Suzuki-Miyaura | C-7 | PdCl₂(PPh₃)₂ / Na₂CO₃ | Arylboronic acid | 7-Aryl-2-chloroquinoline | researchgate.net |
Cycloaddition Reactions (e.g., Click Chemistry) for Novel Quinoline Hybrids
The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for creating 1,2,3-triazole-linked molecular hybrids. mdpi.com To utilize this compound in such reactions, it must first be converted into an azide (B81097) or alkyne derivative.
A common strategy involves the nucleophilic substitution of a chloroquinoline with sodium azide to generate an azido-quinoline precursor. mdpi.comfuture-science.com For example, 4,7-dichloroquinoline (B193633) can be readily converted to 4-azido-7-chloroquinoline. mdpi.com This azide can then be reacted with a terminal alkyne in the presence of a copper(I) catalyst to form a 1,4-disubstituted 1,2,3-triazole. mdpi.comfuture-science.com By analogy, if the more reactive 2-chloro position of this compound were converted to an azide, the resulting 7-bromo-2-azidoquinoline could serve as a key intermediate for click chemistry, allowing for the facile linkage of the quinoline core to a wide variety of alkyne-containing molecules.
Design and Synthesis of Multi-Pharmacophore Hybrid Molecules Incorporating this compound Moieties
Molecular hybridization, which involves covalently linking two or more pharmacophores, is a powerful strategy in drug discovery to develop compounds with potentially enhanced activity or novel mechanisms of action. future-science.comnih.gov The this compound scaffold is an attractive starting point for creating such hybrids due to its two distinct points for chemical modification.
For example, a synthetic approach could involve a sequential functionalization strategy. First, a Suzuki coupling at the C-7 position could introduce a pharmacophore containing a boronic acid moiety. Subsequently, a nucleophilic substitution at the C-2 position with a different bioactive unit containing a nucleophilic group (e.g., an amine or thiol) would complete the synthesis of the hybrid molecule. future-science.com The use of linkers of varying lengths and compositions between the quinoline core and the other pharmacophores allows for the fine-tuning of the molecule's spatial arrangement and properties. researchgate.net
Elucidation of Reaction Mechanisms and Mechanistic Pathways in this compound Derivatization
The derivatization of this compound is governed by well-established mechanistic principles of heterocyclic chemistry.
The mechanism of nucleophilic aromatic substitution at the C-2 position proceeds via a Meisenheimer-type intermediate. The attack of the nucleophile on the electron-deficient C-2 carbon is facilitated by the nitrogen atom in the quinoline ring. The subsequent loss of the chloride leaving group restores the aromaticity of the ring system.
In palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the mechanism involves a catalytic cycle that begins with the oxidative addition of the palladium(0) catalyst to the C-Br bond. researchgate.net This is generally the rate-determining step and occurs preferentially at the more reactive C-Br bond over the C-Cl bond. The resulting organopalladium(II) complex then undergoes transmetalation with the boronic acid (activated by a base) and subsequent reductive elimination to yield the cross-coupled product and regenerate the palladium(0) catalyst. researchgate.net The choice of ligands on the palladium catalyst can significantly influence the efficiency and selectivity of these steps. chim.it
Advanced Spectroscopic and Structural Elucidation of 7 Bromo 2 Chloroquinoline Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H-NMR, ¹³C-NMR, HSQC)
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 7-bromo-2-chloroquinoline derivatives. ¹H-NMR and ¹³C-NMR, often in combination with two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC), provide detailed information about the molecular framework.
¹H-NMR spectroscopy provides information on the chemical environment of protons within the molecule. For a related compound, 4-azido-7-chloroquinoline, the proton chemical shifts (δH) were recorded in deuterochloroform (CDCl₃) on a 600 MHz spectrometer. The signals appeared at 8.82 (d, J = 4.9 Hz, H-2), 8.09 (d, J = 2.4 Hz, H-8), 8.01 (d, J 9.3, H-5), 7.49 (dd, J 2.4 and 9.3, H-6), and 7.12 (d, J 4.9, H-3) ppm. mdpi.com This level of detail allows for the precise assignment of each proton in the quinoline (B57606) ring system.
¹³C-NMR spectroscopy complements ¹H-NMR by providing data on the carbon skeleton. For the same 4-azido-7-chloroquinoline, the carbon chemical shifts (δC) in CDCl₃ at 150 MHz were observed at 150.9, 149.1, 146.8, 136.9, 127.9, 123.8, 119.9, and 108.7 ppm. mdpi.com In another example, ¹³C NMR data for quinoline N-oxides were recorded on a 400 MHz spectrometer, with chemical shifts referenced to the residual solvent signals. rsc.org
HSQC (Heteronuclear Single Quantum Coherence) spectroscopy is a 2D NMR technique that correlates the signals of directly attached protons and carbons. This is particularly useful for unambiguously assigning the signals in complex molecules. For instance, HSQC was used to assign the ¹³C signals of a quinoline-based smolecule.comchemicalbook.com-triazole hybrid. mdpi.com
The following table summarizes representative NMR data for a quinoline derivative:
| Technique | Nucleus | Chemical Shift (ppm) | Coupling Constant (Hz) |
| ¹H-NMR | H-2 | 8.82 | d, J = 4.9 |
| ¹H-NMR | H-8 | 8.09 | d, J = 2.4 |
| ¹H-NMR | H-5 | 8.01 | d, J = 9.3 |
| ¹H-NMR | H-6 | 7.49 | dd, J = 2.4 and 9.3 |
| ¹H-NMR | H-3 | 7.12 | d, J = 4.9 |
| ¹³C-NMR | C atoms | 150.9, 149.1, 146.8, 136.9, 127.9, 123.8, 119.9, 108.7 | N/A |
Mass Spectrometry Techniques for Molecular Characterization (MS, HRMS, ESI-MS/MS)
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.
Electrospray Ionization (ESI) is a soft ionization technique commonly used for the analysis of relatively polar, medium to large molecules. ESI-MS/MS, or tandem mass spectrometry, involves multiple stages of mass analysis and is used for structural elucidation by fragmenting the molecule and analyzing the resulting ions. For a quinoline-based smolecule.comchemicalbook.com-triazole hybrid, HRMS was obtained using ESI to validate the proposed structure determined by NMR spectra. mdpi.com The measurements were performed in positive ion mode with a mass range of m/z 50 to 3000 Da. mdpi.com
In the characterization of various 4-chloro quinoline derivatives, HRMS was utilized to confirm their structures. rsc.org For example, the calculated mass for the protonated molecule [M+H]⁺ of 2-(4-methoxyphenyl)-4-chloroquinoline was 270.0680, and the found mass was 270.0683, showing excellent agreement. rsc.org
The following table presents representative HRMS data for a quinoline derivative:
| Compound | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
| 2-(4-methoxyphenyl)-4-chloroquinoline | ESI | 270.0680 | 270.0683 |
| 4-bromo-2-(4-methoxyphenyl)quinoline | ESI | 314.0175 | 314.0179 |
| 4-iodo-2-(4-methoxyphenyl)quinoline | ESI | 362.0036 | 362.0032 |
Vibrational Spectroscopy for Molecular Fingerprinting and Conformational Analysis (FT-IR, Raman, VCD)
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule's functional groups.
FT-IR spectroscopy is used to identify the functional groups present in a molecule. For 6-bromo-2-chloroquinoline (B23617), FT-IR spectra were recorded using a Bruker Tensor 27 FT-IR instrument with a KBr technique. nih.gov The structural integrity of various 2-chloroquinoline (B121035) derivatives has also been confirmed using FT-IR analysis. researchgate.netgrafiati.com
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of 6-bromo-2-chloroquinoline was obtained using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov
While not explicitly found for this compound in the provided search results, Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution.
The following table summarizes the vibrational spectroscopy instruments used for a related compound:
| Technique | Instrument | Sample Preparation |
| FT-IR | Bruker Tensor 27 FT-IR | KBr pellet |
| ATR-IR | Bio-Rad FTS | ATR-Neat |
| Raman | Bruker MultiRAM Stand Alone FT-Raman Spectrometer | FT-Raman |
Electronic Absorption Spectroscopy for Electronic Structure (UV-Vis)
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals.
The UV spectrum of a quinoline-based smolecule.comchemicalbook.com-triazole hybrid showed an absorption peak at 233 nm and a broad absorption peak from 275 nm to 325 nm, which was attributed to an n→π* transition. mdpi.com The analysis was performed using a Shimadzu UV–2600 with a 1 cm quartz cell over a wavelength range of 200–400 nm. mdpi.com The chemical structure of 3-bromomethyl-2-chloro-quinoline has also been established with the help of UV spectral data. semanticscholar.org
The following table presents UV-Vis absorption data for a quinoline derivative:
| Compound | λmax (nm) | Transition |
| Quinoline-based smolecule.comchemicalbook.com-triazole hybrid | 233 | π→π |
| Quinoline-based smolecule.comchemicalbook.com-triazole hybrid | 275-325 | n→π |
Computational Chemistry and Theoretical Studies on 7 Bromo 2 Chloroquinoline Systems
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Quinoline (B57606) Derivatives
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational methodologies employed to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. nih.govdergipark.org.tr For quinoline derivatives, including 7-Bromo-2-chloroquinoline, these models serve as invaluable tools in medicinal chemistry and materials science for predicting the behavior of novel molecules, thereby guiding the synthesis of compounds with enhanced efficacy and desired characteristics. nanobioletters.com
The fundamental principle of QSAR/QSPR lies in the hypothesis that the biological activity or property of a chemical is a function of its molecular structure. dergipark.org.tr By quantifying structural features through numerical values known as molecular descriptors, it is possible to develop regression or classification models that predict the activity of unsynthesized or untested compounds. nih.gov This in-silico approach significantly accelerates the drug discovery process and reduces the costs associated with experimental screening. nih.gov
Research on quinoline derivatives has extensively utilized QSAR and QSPR modeling to explore their potential as therapeutic agents, particularly in anticancer and antimalarial applications. nih.govnih.govglobalresearchonline.net These studies typically involve a dataset of quinoline analogues with varying substituents, for which the biological activity (e.g., inhibitory concentration, IC50) has been experimentally determined. A multitude of molecular descriptors are then calculated for each compound.
Molecular Descriptors in Quinoline QSAR/QSPR Studies
The descriptors used in QSAR/QSPR models for quinoline derivatives can be broadly categorized:
Electronic Descriptors: These quantify the electronic aspects of the molecule, such as partial atomic charges, dipole moment, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr For a compound like this compound, the high electronegativity of the halogen atoms significantly influences the electron distribution in the quinoline ring, which is captured by these descriptors.
Steric Descriptors: These relate to the size and shape of the molecule. jmaterenvironsci.com Descriptors such as molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters) are crucial. The positions and sizes of the bromo and chloro substituents on the quinoline core are critical steric factors.
Hydrophobic Descriptors: These describe the molecule's lipophilicity, which is vital for its pharmacokinetic profile (e.g., membrane permeability). The most common descriptor is the logarithm of the octanol-water partition coefficient (LogP). dergipark.org.tr Halogenation, as in this compound, generally increases the lipophilicity of a molecule.
Topological Descriptors: These are numerical indices derived from the 2D representation of the molecule, describing aspects like molecular connectivity, branching, and shape. nih.gov
Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure, reactivity, and stability of the molecule. dergipark.org.tr
A hypothetical QSAR study on a series of substituted quinolines might involve correlating these descriptors with a specific biological activity, such as cytotoxicity against a cancer cell line. The resulting model could reveal, for instance, that increased hydrophobicity and a negative electrostatic potential in a particular region of the molecule are conducive to higher activity.
Table 1: Representative Molecular Descriptors for a Hypothetical Series of Quinoline Derivatives
| Compound ID | R1 | R2 | Molecular Weight | LogP | HOMO (eV) | LUMO (eV) |
| 1 | H | H | 129.16 | 2.05 | -6.54 | -1.23 |
| 2 | Cl | H | 163.61 | 2.75 | -6.78 | -1.55 |
| 3 | Br | H | 208.06 | 3.01 | -6.82 | -1.61 |
| 4 | H | Cl | 163.61 | 2.75 | -6.75 | -1.58 |
| 5 (this compound) | Br | Cl | 242.50 | 3.71 | -6.99 | -1.89 |
Note: The data in this table is illustrative and calculated for the purpose of demonstrating QSAR/QSPR principles. It does not represent experimentally validated results.
3D-QSAR Methodologies: CoMFA and CoMSIA
More advanced three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are frequently applied to quinoline derivatives. mdpi.commdpi.comtandfonline.com These techniques provide a more detailed understanding of the structure-activity relationship by analyzing the 3D fields surrounding the molecules.
CoMFA: This method calculates the steric and electrostatic fields of a set of aligned molecules and uses partial least squares (PLS) regression to correlate these fields with biological activity. mdpi.com The results are often visualized as 3D contour maps, indicating regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity. nih.gov
CoMSIA: In addition to steric and electrostatic fields, CoMSIA evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more comprehensive model of intermolecular interactions. jmaterenvironsci.commdpi.com
For this compound, a 3D-QSAR study could highlight the importance of the steric bulk of the bromine at position 7 and the electrostatic influence of the chlorine at position 2 for binding to a biological target. The contour maps generated from such a study would visually guide chemists in designing new derivatives with optimized substitutions. For example, a map might show that a bulky, electronegative group is preferred at the 7-position, while a smaller, hydrogen bond accepting group is beneficial at another position.
Table 2: Hypothetical 3D-QSAR Model Results for Anticancer Activity (pIC50) of Quinoline Derivatives
| Compound ID | Experimental pIC50 | Predicted pIC50 (CoMFA) | Predicted pIC50 (CoMSIA) | Residual |
| 1 | 4.50 | 4.55 | 4.52 | -0.05 |
| 2 | 5.25 | 5.19 | 5.23 | 0.06 |
| 3 | 5.40 | 5.48 | 5.42 | -0.08 |
| 4 | 5.10 | 5.05 | 5.11 | 0.05 |
| 5 | 5.95 | 5.91 | 5.96 | 0.04 |
Note: The data in this table is for illustrative purposes. pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Biological and Pharmacological Research Applications of 7 Bromo 2 Chloroquinoline Derivatives
Antimalarial Activity and Structure-Activity Relationship (SAR) Investigations
The 7-chloroquinoline (B30040) core is famously the basis for the antimalarial drug chloroquine (B1663885), and modifications of this structure are a key strategy in developing new agents to overcome widespread drug resistance. nih.gov Structure-activity relationship (SAR) studies have shown that while changes to the 7-chloroquinoline ring itself can reduce antimalarial activity, variation of the side chain at the 4-position is a more promising avenue for creating potent new drugs. nih.gov Research into a library of quinoline (B57606) derivatives has revealed that the SAR for antimalarial effects can be similar to that for other biological activities, such as antiprion effects, suggesting some overlap in their molecular targets. nih.gov
Systematic variations of the side chain's structure and basicity can lead to new compounds that are effective against resistant malaria strains. nih.gov For instance, studies on novel 7-chloroquinoline derivatives have indicated that the introduction of less bulky side chains can result in greater antimalarial activity against Plasmodium falciparum. mesamalaria.org In one study, 7-chloroquinoline–benzimidazole hybrids showed potent antiplasmodial activity in the nanomolar range, and quantitative structure–activity relationship (QSAR) models were developed to identify the structural features crucial for this activity. nih.gov
A range of 7-chloroquinoline derivatives have demonstrated significant efficacy in both laboratory and animal models of malaria. nih.govmdpi.com A novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline, named MG3, has shown excellent in vitro activity against drug-resistant P. falciparum parasites and is also active against field isolates of P. vivax. mdpi.com In in vivo studies using rodent models (P. berghei, P. chabaudi, and P. yoelii), MG3 was orally active and showed efficacy that was comparable or superior to chloroquine. mdpi.com
Other synthetic analogues have also shown promise. A series of 4-amino- and 4-alkoxy-7-chloroquinolines carrying a linear dibasic side chain exhibited submicromolar antimalarial activity against both chloroquine-sensitive (HB3) and chloroquine-resistant (Dd2) strains of P. falciparum. nih.gov Several of these compounds proved to be more potent against the resistant Dd2 strain than chloroquine itself. nih.gov Further research into different classes of derivatives, such as 7-chloroquinolin-4-yl piperazine-1-yl acetamide (B32628) (CQPA) and 4-((7-chloroquinolin-4-yl) piperazine-1-yl) pyrrolidin-2-yl) methanone (B1245722) (CQPPM), identified compounds with significant inhibitory activity against the P. falciparum NF54 strain. mesamalaria.org
| Compound/Class | Target Organism/Strain | Reported Efficacy (IC₅₀) | Source |
|---|---|---|---|
| CQPA-26 | Plasmodium falciparum (NF54) | 1.29 µM | mesamalaria.org |
| CQPPM-9 | Plasmodium falciparum (NF54) | 1.42 µM | mesamalaria.org |
| 7-chloroquinoline–benzimidazole hybrids | P. falciparum (Pf3D7 and PfDd2) | Potent at nanomolar concentrations | nih.gov |
| 4-amino-7-chloroquinolines (linear side chain) | P. falciparum (HB3 and Dd2) | Submicromolar activity | nih.gov |
The primary mechanism of action for quinoline-based antimalarials like chloroquine is the disruption of heme detoxification in the malaria parasite. nih.govdrugbank.comnih.gov During its life cycle within red blood cells, the parasite digests hemoglobin, releasing large amounts of toxic heme. nih.gov To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin (also known as the malaria pigment). nih.govdrugbank.com
Chloroquine and its derivatives are thought to exert their antimalarial effect by accumulating in the parasite's acidic digestive vacuole. mesamalaria.orgdrugbank.com There, they inhibit the action of heme polymerase, preventing the conversion of heme to hemozoin. drugbank.com These drugs can form a complex with ferriprotoporphyrin IX (FPIX), which then binds to the growing hemozoin polymer, effectively capping the chain and preventing further extension. nih.govnih.gov This leads to a buildup of toxic heme within the parasite, causing oxidative damage and ultimately killing it. nih.govdrugbank.com The derivative MG3 has also been shown to function by inhibiting the formation of beta-hematin (hemozoin). mdpi.com
Anticancer and Antiproliferative Research
The 7-chloroquinoline scaffold has been extensively studied for its potential in developing new anticancer agents. scielo.brnih.govnih.gov Inspired by the clinical investigation of antimalarials like chloroquine as cancer therapeutics, researchers have synthesized and evaluated numerous derivatives for their ability to inhibit the growth of cancer cells. nih.govnih.gov Hybrids incorporating the 7-chloroquinoline moiety with other biologically active structures, such as benzimidazole, have been a particular focus of this research. mdpi.com Studies on 7-chloroquinoline hydrazones have demonstrated potent cytotoxic activity, with some compounds showing submicromolar GI50 (50% growth inhibition) values across a broad spectrum of cancer cell lines, including those from leukemia, lung, colon, melanoma, ovarian, and breast cancers. nih.gov
Derivatives of 7-chloroquinoline have shown a wide range of cytotoxic activity against various human cancer cell lines. nih.govresearchgate.net A large series of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives were assessed for their effects on eight human cancer cell lines and four non-tumor cell lines. nih.gov Similarly, novel Morita-Baylis-Hillman adducts (MBHA) hybridized with a 7-chloroquinoline moiety were evaluated against breast (MCF-7), colorectal (HCT-116), leukemia (HL-60), and lung (NCI-H292) cancer cells, with some compounds showing expressive cytotoxic potential. scielo.brresearchgate.net
In another study, 7-chloroquinoline-1,2,3-triazoyl carboxamide derivatives were tested against both hormonal-dependent (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells. nih.gov One compound, QTCA-1, was found to be most active against the more aggressive triple-negative cell line, with an IC50 value of 19.91µM after 72 hours of treatment. nih.gov
| Compound/Class | Cancer Cell Line | Cell Type | Reported Efficacy (IC₅₀ / GI₅₀) | Source |
|---|---|---|---|---|
| MBHA/7-chloroquinoline hybrid (Compound 11) | HL-60 | Promyelocytic Leukemia | 4.60 µmol L⁻¹ | scielo.brresearchgate.net |
| QTCA-1 | MDA-MB-231 | Triple-Negative Breast Cancer | 19.91 µM (at 72h) | nih.gov |
| 7-chloroquinoline–benzimidazole hybrids | HeLa, CaCo-2, Hut78, THP-1, HL-60 | Cervical, Colorectal, Lymphoma, Leukemia | 0.2 to >100 µM | nih.gov |
| 7-Chloroquinoline hydrazones | Leukemia, Lung, Colon, CNS, Melanoma, Ovarian, Renal, Prostate, Breast | Submicromolar GI₅₀ values | nih.gov |
SAR studies are crucial for optimizing the anticancer activity of 7-chloroquinoline derivatives. Research has identified several key structural features that influence cytotoxicity. scielo.brnih.gov For a series of 7-chloro-(4-thioalkylquinoline) derivatives, the oxidation state of the sulfur atom in the side chain was found to be critical; sulfonyl N-oxide derivatives generally exhibited higher cytotoxicity than the corresponding sulfanyl (B85325) and sulfinyl derivatives. nih.gov
In the case of MBHA/7-chloroquinoline hybrids, the presence of a nitro group on an attached benzaldehyde (B42025) ring, particularly at the ortho position, was shown to have a strong positive influence on anticancer activity. scielo.br The lipophilicity of the molecule, modulated by increasing the length of a spacer chain, also appeared to improve the inhibitory activity of these compounds. scielo.br Furthermore, for quinoline-benzimidazole hybrids, the nature of the linker between the two heterocyclic systems is important, with a 2-aminoethanol linker found to enhance anticancer activity. mdpi.com
The antitumor effects of 7-chloroquinoline derivatives are often mediated through the induction of programmed cell death (apoptosis) and interference with the cell division cycle. nih.govmdpi.com Studies on 7-chloro-(4-thioalkylquinoline) derivatives showed that they can induce apoptosis, which is observable as a distinct increase in the sub-G1 population in cell cycle analysis. mdpi.com These compounds also caused cell cycle arrest, with an increased percentage of cells accumulating in the G2/M phase, and were found to inhibit both DNA and RNA synthesis. mdpi.com
The specific cellular response can depend on the cancer cell type. For example, the derivative QTCA-1 induced significantly higher levels of apoptosis in triple-negative breast cancer cells (MDA-MB-231) compared to hormone-dependent MCF-7 cells. nih.gov Interestingly, this compound caused a G0/G1 phase cell cycle arrest in MCF-7 cells but did not induce cell cycle arrest in the MDA-MB-231 line, suggesting different mechanisms of action. nih.gov Molecular docking simulations for QTCA-1 indicated a high binding affinity for key cancer-related targets such as PARP-1, Src, and PI3K/mTOR, pointing to potential molecular pathways for its antitumor action. nih.gov
Antibacterial Activity and Antimicrobial Spectrum Studies
Derivatives of 7-Bromo-2-chloroquinoline have been a subject of significant research in the quest for new antibacterial agents, particularly in the face of rising antimicrobial resistance. Studies have shown that modifications to the 2-chloroquinoline (B121035) scaffold can yield compounds with notable activity against a range of both Gram-positive and Gram-negative bacteria.
Research into novel 7-chloroquinoline derivatives has demonstrated their potential as antibacterial agents. For instance, a series of compounds synthesized from 2,7-dichloroquinoline-3-carbaldehyde (B1600441) were screened for their activity against several pathogenic bacteria. researchgate.netproquest.comsemanticscholar.org Specific derivatives showed promising results against common pathogens. For example, 2,7-dichloroquinoline-3-carbonitrile (B119050) displayed good activity against Staphylococcus aureus and Pseudomonas aeruginosa, while 7-chloro-2-ethoxyquinoline-3-carbaldehyde was effective against Escherichia coli. researchgate.netproquest.comsemanticscholar.org Similarly, 7-chloro-2-methoxyquinoline-3-carbaldehyde showed good activity against Streptococcus pyogenes. researchgate.netproquest.com
Further studies involving the synthesis of diamide (B1670390) derivatives containing 2-chloroquinoline scaffolds via the Ugi multicomponent reaction also identified compounds with moderate to good antibacterial and antifungal activity. Another investigation synthesized a series of 7-chloroquinoline derivatives using ultrasound irradiation and found that they exhibited a moderate to good inhibition zone against bacterial species including Bacillus subtilis, S. aureus, E. coli, and Salmonella typhimurium. tandfonline.com In a separate study, a series of 2-chloroquinoline derivatives were synthesized, with one compound in particular, designated as compound 21, demonstrating potent antibacterial activity with a Minimum Inhibitory Concentration (MIC) of 12.5 μg/ml. researchgate.net
Antiviral Activity Research (e.g., SARS-CoV-2, Influenza Viruses)
The quinoline core is present in several compounds, such as chloroquine and hydroxychloroquine, that have been investigated for antiviral properties. nih.govmdpi.com Research has extended to more complex derivatives, including those based on this compound, to identify novel agents against viruses like SARS-CoV-2 and influenza.
In the context of the COVID-19 pandemic, researchers synthesized a series of amodiaquine (B18356) analogs, some of which utilized 7-bromo-4-chloroquinoline (B1278252) as a starting material. Amodiaquine itself has reported anti-SARS-CoV-2 activity. The antiviral activity of these synthesized compounds was evaluated in VeroE6 cells expressing TMPRSS2, which are highly susceptible to SARS-CoV-2 infection. The studies suggest that the antiviral activity of these quinoline-based drugs is sensitive to the structure and hydrophobicity of the alkylamino side chains, indicating a potential avenue for structure-activity relationship studies to optimize anti-SARS-CoV-2 agents. The proposed mechanism for many quinoline derivatives involves the neutralization of the acidification of endocytic vesicles, which is a critical step in the early stages of viral infection.
Research into isoquinolone derivatives has also identified potential inhibitors of influenza viruses. A screening of a chemical library identified a hit compound with 50% effective concentrations (EC50s) between 0.2 and 0.6 µM against both influenza A and B viruses. nih.gov However, this initial compound exhibited significant cytotoxicity. Through structure-activity relationship studies, a derivative was discovered that, while having higher EC50 values (9.9 to 18.5 µM), showed greatly reduced cytotoxicity. nih.gov Mode-of-action experiments indicated that this new class of compounds targets the viral polymerase activity. nih.gov
Antifungal Activity Investigations
Quinoline derivatives have demonstrated a broad spectrum of bioactivity, including significant antifungal properties. researchgate.net The this compound scaffold is a key component in the synthesis of novel compounds tested against various fungal pathogens, including those affecting agriculture and human health.
Several studies have highlighted the potential of these derivatives. For instance, a series of fifteen 7-chloro-4-arylhydrazonequinolines were evaluated for their in vitro antifungal activity against eight oral fungi, including various Candida and Rhodutorula species. nih.gov Some of these compounds exhibited Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values comparable to the first-line antifungal drug fluconazole. nih.gov Another study focused on hybrid molecules containing a 7-chloro-4-aminoquinoline nucleus and a substituted 2-pyrazoline. These hybrids were tested against Candida albicans and Cryptococcus neoformans, with certain structural configurations showing the most potent activity against C. neoformans. mdpi.com
In the realm of agricultural science, quinoline derivatives have been explored as potential fungicides against phytopathogenic fungi. Inspired by quinine (B1679958) alkaloids, one study synthesized and evaluated a series of compounds against four major plant fungi: Botrytis cinerea, Fusarium graminearum, Rhizoctonia solani, and Sclerotinia sclerotiorum. acs.org One derivative, designated Ac12, showed the most potent activity, with EC50 values of 0.52 and 0.50 μg/mL against S. sclerotiorum and B. cinerea, respectively, which was more potent than commercial fungicides like azoxystrobin. acs.org The proposed mechanism for this compound involves causing abnormal morphology of the cell membrane, leading to increased permeability and the release of cellular contents. acs.org
Exploration of Other Therapeutic Potentials (e.g., Anti-Leishmanial, Anti-Tubercular, Anti-Inflammatory)
Beyond their antimicrobial properties, derivatives of this compound are being investigated for a range of other therapeutic applications.
Anti-Leishmanial Activity: Leishmaniasis is a parasitic disease for which new treatments are urgently needed. The 4-aminoquinoline (B48711) scaffold, a close relative of the compounds in focus, is considered a "privileged scaffold" for designing leishmanicidal agents. frontiersin.org Research has shown that 7-chloroquinoline derivatives possess significant anti-leishmanial properties. One study synthesized and evaluated two such derivatives against intracellular amastigotes of Leishmania major and Leishmania panamensis, finding IC50 values in the low micromolar range. frontiersin.org Another investigation developed a murine model of L. panamensis infection and found that treatment with a new chloroquine analog led to a significant, dose-dependent reduction in inflammation and parasite load. nih.gov Furthermore, 2-arylquinoline analogs have also been evaluated, showing EC50 values between 3.6 and 19.3 µM and demonstrating curative effects in some treated animal models. nih.gov
Anti-Tubercular Activity: Tuberculosis remains a major global health threat, and the development of new anti-tubercular drugs is a priority. The 7-chloroquinoline core has been incorporated into various molecular structures to this end. A series of 7-chloro-4-quinolinylhydrazones were synthesized and tested against Mycobacterium tuberculosis H37Rv. nih.gov Several of these compounds exhibited a potent minimum inhibitory concentration (MIC) of 2.5 µg/mL, comparable to first-line drugs like ethambutol (B1671381) and rifampicin. nih.gov In another study, new 7-chloroquinoline derivatives were evaluated against fifteen different Mycobacterium species. The most potent compounds showed submicromolar activity against replicating bacteria and were also active against non-replicating persistent bacteria without significant toxicity to host cells. researchgate.net These compounds retained their activity against rifampin, isoniazid, and streptomycin-resistant strains, highlighting their potential to combat drug-resistant tuberculosis. researchgate.net
Anti-Inflammatory Activity: The potential for 7-chloroquinoline derivatives to act as anti-inflammatory agents has also been noted. While specific studies focusing on this compound are less common, the broader class of 7-chloroquinoline derivatives has been investigated for anti-inflammatory effects. scielo.br The mechanism of action for the anti-inflammatory properties of quinoline derivatives is often linked to their ability to modulate inflammatory pathways, though detailed research on specific this compound derivatives is an area for future exploration.
Applications in Materials Science Research
Synthesis of Optoelectronic Materials Utilizing Quinoline (B57606) Scaffolds
The quinoline core is an electron-deficient system, which, when appropriately functionalized, can lead to materials with desirable charge-transport and light-emitting properties. 7-Bromo-2-chloroquinoline serves as a key intermediate in the synthesis of such optoelectronic materials. Through cross-coupling reactions like Suzuki or Buchwald-Hartwig amination, the bromine atom at the 7-position can be replaced with various functional groups to tune the electronic characteristics of the resulting molecule.
For instance, the synthesis of 7-aminoquinoline (B1265446) derivatives from halo-quinolines has been shown to yield compounds with interesting photophysical properties. Research on analogous 7-aminoquinoline derivatives demonstrates that these molecules can exhibit fluorescence with high quantum yields, a crucial characteristic for organic light-emitting diodes (OLEDs). The emission color and efficiency of these materials can be finely tuned by altering the substituent at the 7-position. For example, derivatives of 7-amino-2-(trifluoromethyl)quinoline have shown significant solvatochromism, with their fluorescence color changing with the polarity of the solvent. nih.gov
Detailed studies on such derivatives have revealed that the fluorescence quantum yield is sensitive to the molecular structure. The introduction of different aryl groups at the 7-amino position can influence the planarity of the molecule and, consequently, its emission properties in both solution and solid states. nih.gov
Table 1: Photophysical Properties of Selected 7-(Arylamino)-2-(trifluoromethyl)quinoline Derivatives nih.gov
| Compound | Solvent | Absorption Max (nm) | Emission Max (nm) | Fluorescence Quantum Yield (Φ) |
| 7-(Phenylamino)-TFMAQ | Toluene | 390 | 455 | 0.57 |
| 7-(Phenylamino)-TFMAQ | Acetonitrile | 398 | 545 | < 0.01 |
| 7-(4-Methoxyphenylamino)-TFMAQ | Toluene | 396 | 470 | 0.62 |
| 7-(4-Methoxyphenylamino)-TFMAQ | Acetonitrile | 408 | 560 | < 0.01 |
This data highlights the potential to create a wide range of optoelectronic materials by starting with this compound and introducing different functionalities.
Development of Conductive Polymers and Organic Electronic Materials
The development of conductive polymers is a cornerstone of modern electronics. The quinoline moiety, with its aromatic and electron-accepting nature, is a promising component for such materials. This compound can be utilized as a monomer in polymerization reactions to create novel conductive polymers. The presence of two reactive halides offers the possibility of forming polymers through various cross-coupling polymerization techniques.
While specific research on the polymerization of this compound is not extensively documented in publicly available literature, the principles of synthesizing conductive polymers from halogenated aromatic compounds are well-established. For example, the electrochemical synthesis of poly(m-chloroaniline) demonstrates that halogenated anilines can be polymerized to form conductive films. researchgate.net This suggests that amino-derivatives of this compound could similarly be used to create novel conductive polymers with potentially unique properties conferred by the quinoline ring system.
The incorporation of the quinoline unit into a polymer backbone is expected to influence the material's electronic properties, such as its conductivity and charge mobility. The electron-deficient nature of the quinoline ring can facilitate n-type conductivity, making these materials potentially useful as electron transporters in organic electronic devices.
Precursors for Dyes and Functional Pigments
The chromophoric nature of the quinoline ring system makes it an excellent scaffold for the development of dyes and pigments. The functionalization of this compound can lead to a wide array of colored compounds. A key strategy in dye synthesis is the creation of azo dyes, which contain the -N=N- functional group. These are among the most widely used classes of synthetic colorants.
This compound can be converted to an amino derivative, which can then be diazotized and coupled with other aromatic compounds to produce azo dyes. The resulting dyes would have the quinoline moiety as part of their chromophoric system, which can impart specific coloristic and fastness properties. The synthesis of azo dyes incorporating various heterocyclic scaffolds has been shown to yield compounds with a wide range of colors and potential applications, including in textiles, printing, and even as biological stains. nih.gov
Furthermore, the fluorescent properties of 7-aminoquinoline derivatives, as discussed in the context of optoelectronic materials, also make them suitable for use as fluorescent dyes and probes. The sensitivity of their fluorescence to the local environment can be exploited for sensing applications. nih.gov
Design Principles for New Materials Based on Quinoline Electronic Properties
The design of new materials based on this compound is guided by a fundamental understanding of the electronic properties of the quinoline core and the influence of its substituents. The quinoline ring is an aromatic heterocycle with a distinct electronic structure. The nitrogen atom introduces a degree of electron-withdrawing character, which affects the electron density distribution across the ring system.
Computational studies, such as those using density functional theory (DFT), are invaluable tools for predicting the electronic and optical properties of new materials derived from this compound. These studies can help in understanding the frontier molecular orbitals (HOMO and LUMO) of the molecules, which are crucial for determining their charge transport and light absorption/emission characteristics. For instance, computational analysis of 2-chloroquinoline-3-carboxaldehyde has provided insights into its molecular structure, vibrational spectra, and electronic properties. nih.gov
Key design principles for materials based on this compound include:
Functionalization at the 7-position: The bromine atom at this position is a versatile handle for introducing a wide range of electron-donating or electron-withdrawing groups through cross-coupling reactions. This allows for precise tuning of the HOMO and LUMO energy levels, and consequently, the material's color, fluorescence, and charge-transport properties.
Modification at the 2-position: The chlorine atom at the 2-position is also reactive and can be replaced to further modify the molecule's properties. This dual functionality allows for the creation of complex, multi-functional materials.
Extension of the π-conjugated system: By attaching other aromatic or conjugated groups to the quinoline core, the extent of π-conjugation can be increased. This generally leads to a red-shift in the absorption and emission spectra, allowing for the design of materials that interact with light at specific wavelengths.
By applying these principles, researchers can rationally design and synthesize new materials with tailored properties for a variety of applications in materials science.
Future Perspectives and Emerging Avenues in 7 Bromo 2 Chloroquinoline Research
Innovations in Green Chemistry Approaches for Quinoline (B57606) Synthesis
The synthesis of quinoline derivatives, including 7-Bromo-2-chloroquinoline, is undergoing a significant transformation towards more environmentally sustainable methods. bohrium.com Traditional synthesis protocols often rely on harsh conditions, hazardous solvents, and costly catalysts, leading to significant waste and environmental concerns. ijpsjournal.comresearchgate.net In response, green chemistry principles are being integrated to develop cleaner, more efficient synthetic routes. ijpsjournal.com
Innovations in this area focus on several key strategies:
Eco-friendly Catalysts : There is a growing use of green catalysts such as p-toluenesulfonic acid (p-TSA), cerium nitrate, and potassium carbonate. bohrium.com Nanocatalysts, including those based on iron, copper, and zinc, are also gaining prominence due to their high efficiency and recyclability. acs.orgnih.gov These catalysts can facilitate reactions under milder conditions, reducing energy consumption. nih.gov
Greener Solvents : The shift away from hazardous organic solvents towards greener alternatives like water and ethanol (B145695) is a central theme in sustainable quinoline synthesis. bohrium.com Researchers are also exploring novel media such as ionic liquids and deep eutectic solvents (DESs), which are often less toxic and can be recycled. ijpsjournal.com
Energy-Efficient Techniques : Methods like microwave-assisted synthesis (MAS) and ultrasound-assisted synthesis are being employed to accelerate reaction times and improve yields compared to conventional heating. ijpsjournal.comresearchgate.net These techniques offer a more energy-efficient pathway for producing quinoline scaffolds. ijpsjournal.com
One-Pot Strategies : The development of one-pot synthesis reactions, where multiple steps are carried out in the same reactor without isolating intermediates, minimizes waste, solvent usage, and energy input. bohrium.com
Table 1: Green Chemistry Approaches in Quinoline Synthesis
| Approach | Key Features | Examples of Catalysts/Solvents | Benefits |
|---|---|---|---|
| Eco-friendly Catalysis | Use of non-toxic, recyclable catalysts. | Nanocatalysts (Fe, Cu, Zn), p-TSA, Cerium nitrate. bohrium.comacs.org | Reduced waste, milder reaction conditions, lower cost. nih.gov |
| Green Solvents | Replacement of hazardous solvents. | Water, Ethanol, Ionic Liquids, Deep Eutectic Solvents. bohrium.comijpsjournal.com | Improved safety, reduced environmental pollution, recyclability. ijpsjournal.com |
| Energy Efficiency | Use of alternative energy sources. | Microwave-Assisted Synthesis (MAS), Ultrasound. ijpsjournal.com | Faster reactions, higher yields, reduced energy consumption. ijpsjournal.com |
| Process Intensification | Combining multiple reaction steps. | One-pot reactions. bohrium.com | Minimized waste, reduced solvent use, improved efficiency. bohrium.com |
Integration of Artificial Intelligence and Machine Learning in Quinoline-Based Drug Discovery
ML models can analyze vast datasets of chemical structures and biological activities to predict the therapeutic potential of novel compounds. github.ionih.gov This includes predicting bioactivity, pharmacokinetic properties, and toxicity profiles, thereby helping researchers prioritize the most promising candidates for synthesis and testing. mdpi.com For instance, machine learning can be used to design novel hybrids of quinolinesulfonamide and 1,2,3-triazole with potential anticancer activity. mdpi.com
Key applications of AI and ML in this context include:
Predictive Modeling : Algorithms can be trained to predict the biological activity of new quinoline derivatives against specific targets. github.io This allows for the rapid virtual screening of large compound libraries, saving significant time and resources. nih.gov
Generative Chemistry : AI, particularly through generative adversarial networks (GANs), can design entirely new molecules with desired properties. nih.gov These models can generate novel quinoline scaffolds optimized for activity against a specific biological target while maintaining favorable drug-like properties. nih.govneurosciencenews.com
Retrosynthetic Analysis : AI tools can predict viable synthetic pathways for complex molecules, aiding chemists in planning the synthesis of novel this compound derivatives. technologynetworks.com
Target Identification : By analyzing complex biological data, AI can help identify novel protein targets for which quinoline-based inhibitors could be developed. mdpi.com
The integration of AI enables a more data-driven and efficient approach to drug design, holding the potential to significantly shorten the timeline and reduce the costs associated with bringing new quinoline-based drugs to market. nih.gov
Identification and Validation of Novel Biological Targets for Therapeutic Intervention
The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives have shown a wide spectrum of biological activities, particularly in oncology. nih.govarabjchem.org Research into derivatives of this compound is poised to identify and validate novel biological targets for therapeutic intervention.
The anticancer activity of quinoline derivatives is often attributed to their interaction with various molecular targets crucial for cancer cell survival and proliferation. arabjchem.org These include:
Protein Kinases : Many quinoline compounds are potent inhibitors of protein kinases, which are key regulators of cellular signaling pathways. ekb.eg Targets like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) are frequently implicated in the anticancer effects of quinolines. rsc.orgnih.govtandfonline.com
Topoisomerases : These enzymes are essential for DNA replication and repair. Quinoline derivatives can act as topoisomerase inhibitors, leading to DNA damage and inducing apoptosis in cancer cells. arabjchem.org
Tubulin Polymerization : Some quinoline compounds disrupt the formation of microtubules by inhibiting tubulin polymerization, which arrests the cell cycle and leads to cell death. arabjchem.org
Emerging research is also uncovering less conventional targets. For example, a novel quinoline derivative, compound 91b1, was found to exert its anticancer effect by downregulating the expression of Lumican, a proteoglycan implicated in tumorigenesis. mdpi.com This finding highlights the potential for identifying completely new mechanisms of action and therapeutic targets for this compound derivatives. Future research will likely involve screening these compounds against broad panels of cancer cell lines and using techniques like proteomics and genomics to deconvolve their mechanisms and validate new targets. mdpi.comnih.gov
Table 2: Known and Potential Biological Targets for Quinoline Derivatives
| Target Class | Specific Examples | Therapeutic Area |
|---|---|---|
| Protein Kinases | EGFR, VEGFR, c-Abl kinase. rsc.orgnih.govpensoft.net | Cancer. rsc.org |
| DNA-Interacting Enzymes | Topoisomerase I & II. arabjchem.orgarabjchem.org | Cancer. arabjchem.org |
| Cytoskeletal Proteins | Tubulin. arabjchem.orgrsc.org | Cancer. rsc.org |
| Extracellular Matrix | Lumican. mdpi.com | Cancer. mdpi.com |
| Heat Shock Proteins | HSP90. ekb.eg | Cancer. ekb.eg |
Translational Research from Laboratory to Clinical Applications
Translational research is the process of bridging the gap between basic scientific discoveries in the laboratory and their application in clinical practice. For a promising scaffold like this compound, this pathway involves several critical stages to convert a lead compound into a viable therapeutic agent.
The journey from a laboratory "hit" to a clinical candidate is a multi-step process. After initial identification of a bioactive derivative of this compound, extensive preclinical studies are required. These studies aim to establish the compound's pharmacological profile, including its efficacy in relevant disease models (e.g., xenograft models for cancer). mdpi.com
A significant hurdle in translational research is ensuring the compound has appropriate ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov A compound may show excellent activity in a cell-free assay but fail in vivo due to poor bioavailability or high toxicity. Therefore, early assessment of these properties is crucial.
Once a compound demonstrates a promising efficacy and safety profile in preclinical models, it can advance to clinical trials. This phase involves rigorous testing in human subjects to evaluate safety, determine appropriate dosing, and confirm therapeutic efficacy. The successful translation of this compound derivatives will depend on a deep understanding of their mechanism of action, the identification of patient populations most likely to respond, and a carefully planned clinical development strategy. nih.gov
Synergistic Approaches in Rational Drug Design and Molecular Hybridization
Rational drug design aims to create new medicines based on a detailed understanding of the biological targets they are intended to interact with. For this compound, this involves using it as a core scaffold to design derivatives with improved potency, selectivity, and pharmacokinetic properties. A particularly effective strategy within rational design is molecular hybridization. nih.gov
Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule. dntb.gov.ua This approach can lead to compounds with several advantages:
Multi-Target Activity : The hybrid molecule may be able to interact with multiple biological targets simultaneously, which can be particularly effective for complex diseases like cancer. nih.gov
Enhanced Potency : The combined pharmacophores can result in synergistic effects, leading to higher potency than either of the individual components. nih.gov
Overcoming Drug Resistance : By acting on multiple pathways, hybrid molecules may be less susceptible to the development of drug resistance. nih.gov
The quinoline nucleus is an exceptionally popular scaffold for molecular hybridization. nih.govfrontiersin.org Researchers have successfully created hybrids of quinoline with various other bioactive moieties, including chalcones, triazoles, oxadiazoles, and imidazoles, to generate potent anticancer agents. rsc.orgnih.govijpsjournal.com For example, quinoline-chalcone hybrids have been shown to act as potent inhibitors of tubulin polymerization and various protein kinases. rsc.org Similarly, quinoline-triazole hybrids have demonstrated promising antitubercular activity. frontiersin.org
The this compound scaffold, with its reactive chloro group and modifiable bromo position, is an ideal starting point for creating novel molecular hybrids with potentially synergistic therapeutic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
